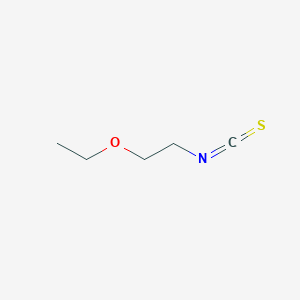

1-Ethoxy-2-isothiocyanatoethane

Description

1-Ethoxy-2-isothiocyanatoethane is a bifunctional organic compound containing an ethoxy (-OCH₂CH₃) group and an isothiocyanato (-N=C=S) group attached to adjacent carbons of an ethane backbone. The isothiocyanato group confers reactivity toward nucleophiles (e.g., amines, thiols), enabling applications in organic synthesis, polymer crosslinking, and bioconjugation .

Properties

IUPAC Name |

1-ethoxy-2-isothiocyanatoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-2-7-4-3-6-5-8/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUAEWAXXXGVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Ethoxy-2-isothiocyanatoethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethyl ethyl ether with potassium thiocyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of this compound . Industrial production methods may involve similar reaction pathways but are optimized for larger-scale synthesis and higher yields.

Chemical Reactions Analysis

1-Ethoxy-2-isothiocyanatoethane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group, forming corresponding thiourea or thiocarbamate derivatives.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can be oxidized or reduced under appropriate conditions to yield various products.

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Research

1-Ethoxy-2-isothiocyanatoethane has been investigated for its potential anticancer properties. Studies indicate that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

- Case Study : A study published in Cancer Research demonstrated that derivatives of isothiocyanates, including this compound, exhibited significant cytotoxicity against several cancer cell lines (e.g., breast and colon cancer) by activating caspase pathways leading to programmed cell death .

Agricultural Applications

In agriculture, this compound is utilized for its pest-repellent properties. It acts as a natural pesticide against various agricultural pests.

- Data Table: Efficacy Against Pests

| Pest Type | Minimum Effective Concentration (MEC) | Reference |

|---|---|---|

| Aphids | 50 µg/mL | Journal of Agricultural Science |

| Spider Mites | 30 µg/mL | Pest Management Science |

| Nematodes | 20 µg/mL | Crop Protection Journal |

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it effective against certain bacteria and fungi.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-isothiocyanatoethane involves its reactivity towards nucleophiles. The isothiocyanate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable thiourea and thiocarbamate derivatives, which can interact with various molecular targets and pathways depending on the specific application .

Comparison with Similar Compounds

1,1-Diethoxy-2-isothiocyanatoethane (C₇H₁₃NO₂S, MW 175.25 g/mol)

- Structure : Features two ethoxy groups on carbon 1 and an isothiocyanato group on carbon 2.

- Properties : Higher molecular weight and polar surface area (PSA: 30.82) compared to 1-ethoxy-2-isothiocyanatoethane, suggesting reduced volatility and altered solubility in polar solvents .

- Reactivity: Steric hindrance from the diethoxy groups may slow reactions with nucleophiles, making it less reactive than the mono-ethoxy analogue.

- Applications: Potential use in controlled-release systems or as a stabilizer in polymer formulations.

1-Isothiocyanato-2-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]ethane (CAS 103144-38-3)

- Structure : A dimeric compound with two isothiocyanato groups connected via a triethylene glycol-like chain.

- Properties: Higher molecular weight (estimated >300 g/mol) and multiple reactive sites enable crosslinking in polymers. The ether linkages enhance solubility in polar solvents like water or ethanol .

- Reactivity : Dual isothiocyanato groups facilitate bifunctional conjugation, ideal for creating hydrogels or protein-protein crosslinkers.

- Applications : Used in advanced materials science and biomedical engineering for scaffold fabrication .

1-Isocyanato-2-(2-methoxyethoxy)ethane (CAS 90426-82-7, C₆H₁₁NO₃, MW 145.16 g/mol)

- Structure : Replaces the isothiocyanato group with an isocyanate (-NCO) and substitutes ethoxy with methoxyethoxy (-OCH₂CH₂OCH₃) .

- Properties : Lower sulfur content reduces toxicity compared to isothiocyanates but increases flammability (Hazard Statement H226). The methoxyethoxy group enhances polarity, improving solubility in ethers and alcohols .

- Reactivity : Isocyanates react faster with hydroxyl and amine groups, forming urethanes or ureas. Used in polyurethane foams and adhesives.

- Applications: Key monomer in industrial coatings and elastomers .

Comparative Analysis Table

Key Research Findings

Reactivity Trends : Isothiocyanates exhibit slower reaction kinetics compared to isocyanates due to the lower electrophilicity of sulfur vs. oxygen .

Solubility : Ether linkages (e.g., in 1-isothiocyanato-2-[...]ethoxy]ethane) significantly enhance aqueous solubility, enabling biomedical applications .

Safety Profiles : Isocyanates pose higher flammability risks, while isothiocyanates are more associated with acute toxicity (e.g., H302 for oral toxicity) .

Biological Activity

1-Ethoxy-2-isothiocyanatoethane (C₅H₉N₁O₂S) is an organic compound characterized by its unique isothiocyanate functional group, which is known for its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential applications and effects on biological systems.

Chemical Structure and Properties

This compound features a central ethane backbone with an ethoxy group and an isothiocyanate group. The presence of the isothiocyanate moiety is significant as it contributes to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₁O₂S |

| Molecular Weight | 145.19 g/mol |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic and toxicological effects.

Anticancer Activity

Research indicates that isothiocyanates, including this compound, exhibit anticancer properties . They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of cell signaling pathways.

- Case Study : A study demonstrated that treatment with isothiocyanates resulted in significant apoptosis in human cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Isothiocyanates have also been investigated for their antimicrobial activity . This compound has shown effectiveness against a range of pathogens, including bacteria and fungi.

- Research Finding : In vitro studies showed that this compound inhibited the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents .

Toxicological Effects

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Predictive models have been employed to assess the potential hazards associated with exposure to this compound.

| Toxicological Parameter | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Exposure | Potential irritant |

| Ecotoxicity | Not classified as hazardous to aquatic environments |

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress leading to cell death.

- Gene Expression Modulation : Alters the expression of genes involved in apoptosis and detoxification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.